1-Fluoro-4-iodo-2-isopropylbenzene
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Description
1-Fluoro-4-iodo-2-isopropylbenzene is a chemical compound with the molecular formula C9H10FI . It has a molecular weight of 264.08 . The compound is a light yellow to yellow liquid .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H10FI/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6H,1-2H3
. This indicates the presence of a benzene ring with fluorine, iodine, and an isopropyl group attached at positions 1, 4, and 2 respectively. Physical And Chemical Properties Analysis
This compound is a light yellow to yellow liquid . It has a molecular weight of 264.08 .Safety and Hazards
Mechanism of Action
Target of Action
As a benzene derivative, it may interact with various biological targets depending on its specific functional groups .
Mode of Action
The mode of action of 1-Fluoro-4-iodo-2-isopropylbenzene is likely to involve electrophilic aromatic substitution . This is a common reaction mechanism for benzene and its derivatives, where an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
The compound’s potential to undergo electrophilic aromatic substitution suggests it could participate in a variety of biochemical reactions .
Pharmacokinetics
It’s known that the compound has a low gi absorption and is a cyp1a2 and cyp2d6 inhibitor . These properties could impact its bioavailability and pharmacokinetic profile.
Result of Action
As a benzene derivative, it may have various effects depending on its specific functional groups and the biological targets it interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its storage and shipping temperature is room temperature , suggesting that extreme temperatures could potentially affect its stability. Furthermore, its solubility and permeability properties suggest that it could be influenced by the pH and other characteristics of its environment .
properties
IUPAC Name |
1-fluoro-4-iodo-2-propan-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FI/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBMKKGPUDCUHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)I)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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